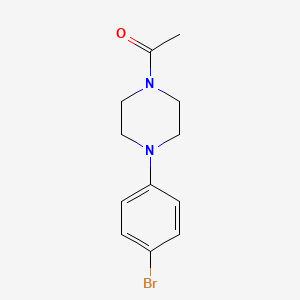
Fluoroiodomethane
Übersicht
Beschreibung
Fluoroiodomethane (CH2FI) is a compound that has been the subject of various studies due to its unique properties and applications in organic synthesis. It is a valuable electrophilic source for transferring the CH2F unit to a range of nucleophiles, which is useful in the synthesis of organofluorine compounds. The compound is commercially available and offers excellent manipulability due to its liquid state at room temperature, with a boiling point of 53.4 °C .
Synthesis Analysis
The synthesis of this compound and related fluoroalkyl groups has been a topic of interest due to the unusual properties associated with fluorocarbons. This compound is known to readily yield perfluoroalkyl radicals, which are useful for synthetic applications, such as addition polymerization with ethylene and acetylene . Additionally, this compound has been used as a platform for monofluoromethylation strategies, including nucleophilic substitutions, lithiation reactions, and transition-metal catalyzed transformations .
Molecular Structure Analysis
The molecular structure of this compound has been investigated through rotational spectroscopy and quantum-chemical calculations. Studies have recorded the rotational spectrum of this compound and its isotopic species, determining the ground-state rotational constants and the iodine quadrupole-coupling tensor. These investigations have enabled the derivation of a semi-experimental equilibrium structure for this compound .
Chemical Reactions Analysis
This compound has been utilized in a variety of chemical reactions. It has been shown to be an effective electrophilic source for monofluoromethylation of heteroatoms under mild conditions, with applications to a variety of drugs currently on the market . Furthermore, fluoroiodomethyllithium, formed via deprotonation of this compound, has been used for the high-yielding synthesis of α-fluoroepoxides and α-fluoroaziridines, demonstrating excellent chemoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the C-F bond, which is highly polar and the strongest in organic chemistry. The fluorine atom is nonpolarizable and a poor hydrogen-bonding acceptor, which makes this compound an interesting candidate for the design of nonviscous but polar organic compounds . The compound's properties have also been explored in the context of fluorinated polyurethanes, where it contributes to complex micro- and macrostructures, tensile properties, and surface characteristics .
Wissenschaftliche Forschungsanwendungen
Electrophilic Monofluoromethylation
Fluoroiodomethane is a valuable electrophilic source for transferring the CH2F unit to various heteroatom-centered nucleophiles. It's particularly effective due to its liquid state at room temperature, simplifying nucleophilic substitutions and retaining chiral information. This high-yielding methodology finds applications in modifying a range of drugs (Senatore et al., 2020).
Monofluoromethylation Platform
This compound has become a prominent, environmentally friendly agent for monofluoromethylation strategies. It's used in a variety of chemical reactions like nucleophilic substitutions and lithiation reactions, demonstrating its versatility in preparing organofluorine compounds (Colella et al., 2022).
Radiopharmaceuticals Precursor
This compound, when labeled as [18F]this compound, serves as an essential precursor for introducing [18F]fluoromethyl groups into radiopharmaceuticals. This process is crucial for developing new imaging agents in medical diagnostics (Zheng & Berridge, 2000).
Nucleophilic Fluoromethylation
This compound has been used to generate lithium fluorocarbenoid, a critical intermediary in direct nucleophilic fluoromethylation of organic compounds. This technique is instrumental in synthesizing fluoroalcohols, fluoroamines, and fluoromethylated heterocycles (Parisi et al., 2017).
Halogen and Hydrogen Bonding Studies
This compound plays a significant role in the study of halogen and hydrogen bonding. Its interactions with various Lewis bases have provided insights into these weak but crucial molecular interactions (Geboes et al., 2017).
Hydrofluoromethylation of Alkenes
A novel method employs this compound for hydrofluoromethylation of unactivated alkenes, leveraging photoredox catalysis and silane-mediated processes. This approach, using water as a solvent, enhances the reactivity of CH2F radicals (Hu et al., 2023).
Radical Fluoromethylation Activation
This compound is pivotal in generating fluoromethyl radicals via halogen atom transfer. This method, facilitated by visible light, leads to the formation of C(sp3)–CH2F bonds, expanding the scope of synthesizing complex fluoromethylated compounds (Deneny et al., 2021)
Wirkmechanismus
Target of Action
Fluoroiodomethane, also classified as a fluoroiodocarbon (FIC), is primarily used as a reagent for the introduction of the fluoromethyl (FCH2) group . Its primary targets are organic molecules, particularly unfunctionalized C(sp2) centres .
Mode of Action
This compound interacts with its targets through a process known as halogen atom transfer . This mode of activation is orchestrated by visible light and tris(trimethylsilyl)silane, which serves as both a hydrogen- and halogen atom transfer reagent . The interaction facilitates the formation of C(sp3)–CH2F bonds via a radical chain process .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It has applications in nucleophilic substitutions, lithiation reactions, transition-metal catalyzed transformations, radical processes, and 18 F-radiolabelling chemistry . These processes showcase the potential of this reagent for the preparation of organofluorine compounds .
Pharmacokinetics
It’s important to note that these properties play a crucial role in determining the bioavailability and overall effectiveness of a compound .
Result of Action
The result of this compound’s action is the formation of complex fluoromethylated products . These products, many of which were previously inaccessible, may serve as useful building blocks or fragments in synthetic and medicinal chemistry . The incorporation of the fluoromethyl group can profoundly influence the physicochemical properties of organic molecules .
Safety and Hazards
Zukünftige Richtungen
Fluoroiodomethane has emerged as an easy-to-handle, non-ozone depleting agent and readily available platform for monofluoromethylation strategies . Its use in nucleophilic substitutions, lithiation reactions, transition-metal catalyzed transformations, radical processes, and 18F-radiolabelling chemistry showcase the potential of this reagent for the preparation of organofluorine compounds . This suggests that this compound has a promising future in various chemical applications.
Eigenschaften
IUPAC Name |
fluoro(iodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2FI/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXNTVBGYLJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553763 | |
| Record name | Fluoro(iodo)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.929 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
373-53-5 | |
| Record name | Methane, fluoroiodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoro(iodo)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | fluoro(iodo)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Fluoroiodomethane (CH2FI) has emerged as a versatile reagent for introducing the monofluoromethyl (CH2F) group into organic molecules []. This is significant because incorporating a CH2F group can significantly alter a molecule's physicochemical properties, opening possibilities for developing novel pharmaceuticals and agrochemicals.
A: The contrasting electronegativities of fluorine and iodine create a dipole moment in the molecule, making the carbon atom susceptible to both nucleophilic and electrophilic attack []. This dual reactivity makes this compound a versatile building block for synthesizing a wide range of fluorinated compounds.
A: this compound, despite its high reduction potential, can be effectively utilized as a CH2F radical source in the presence of a silyl radical mediator like tris(trimethylsilyl)silane ((Me3Si)3SiH) under blue LED irradiation []. This approach allows for the direct hydrofluoromethylation of electron-deficient alkenes, showcasing the versatility of this compound in radical-mediated transformations.
A: Studies comparing the addition of various halomethyl radicals to ethylene and tetrafluoroethylene revealed that the activation energy difference for the addition reaction decreases steadily from trifluoromethyl to methyl radicals [, ]. This suggests that the reactivity of this compound sits between that of trifluoromethyl iodide and methyl iodide in these types of reactions.
A: Comparing the behavior of this compound with dithis compound reveals that increasing fluorination strengthens the hydrogen bond donating ability while simultaneously weakening the halogen bond donating ability []. This highlights the intricate balance between these non-covalent interactions and how they can be fine-tuned through structural modifications.
A: By analyzing the rotational spectra of this compound and its deuterated isotopologues (CHDFI and CD2FI) using various spectroscopic techniques, researchers were able to determine accurate ground-state rotational constants, centrifugal distortion constants, and hyperfine parameters [, , ]. This information is crucial for understanding the molecule's structure, bonding, and interactions with its surroundings.
A: Accurate theoretical predictions of this compound's dipole moment and iodine quadrupole-coupling constants necessitate accounting for relativistic effects, particularly for heavy atoms like iodine []. These effects, addressed through relativistic quantum chemical calculations, can significantly contribute to the accuracy of the predicted molecular properties.
A: X-ray diffraction studies revealed that this compound crystallizes in the orthorhombic space group Abm2 []. This structural information is valuable for understanding the intermolecular interactions present in the solid state, which can influence the compound's physical properties and reactivity.
A: A nickel-catalyzed method allows the direct monofluoromethylthiolation of acyl chlorides using elemental sulfur and this compound as the CH2F radical source []. This reaction provides a convenient route to synthesize various monofluoromethyl thioesters, valuable intermediates in organic synthesis.
A: this compound serves as an effective electrophilic CH2F source, reacting with various heteroatom-centered nucleophiles under mild basic conditions []. This approach allows for the direct and chemoselective introduction of the CH2F group into a wide range of molecules, including pharmaceuticals, simplifying their synthesis.
A: this compound enables the efficient introduction of a fluoromethyl group into nitrogen heterocycles through a straightforward substitution reaction under mild conditions []. This method is particularly useful for preparing monofluoromethylated nitrogen-containing cyclic compounds bearing the biologically relevant NCH2F moiety.
A: this compound serves as a precursor to the elusive fluoroiodomethyllithium (LiCHIF), generated by deprotonation with a lithium amide base []. LiCHIF can react with carbonyl compounds, and subsequent ring-closure reactions utilizing the differential reactivity of the C-I and C-F bonds lead to the formation of α-fluoroepoxides and α-fluoroaziridines.
A: Replacing a methyl group with a CH2F group can significantly alter a molecule's properties while retaining its steric characteristics, making this compound valuable in medicinal chemistry [, ]. This bioisosteric substitution can be used to modulate a drug's metabolic stability, lipophilicity, and binding affinity.
A: While this compound itself may pose certain hazards, the toxicity of the derived fluoromethyl phosphonium salts has been investigated []. These salts exhibited lower toxicity towards Vibrio fischeri bacteria compared to the commonly used biocide THPS, highlighting the potential of CH2F incorporation for tuning the toxicity of bioactive compounds.
A: The presence of iodine in this compound allows for facile isotopic exchange with radioactive iodine-123, making it a valuable precursor for preparing radiolabeled compounds []. These compounds find applications in positron emission tomography (PET) imaging for studying biological processes in vivo.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




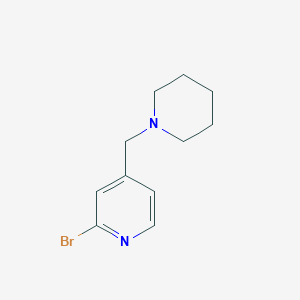


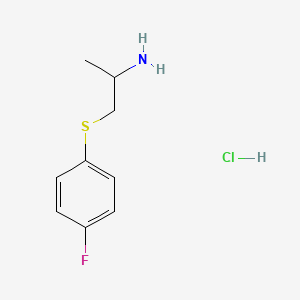
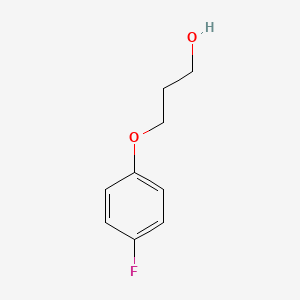
![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)
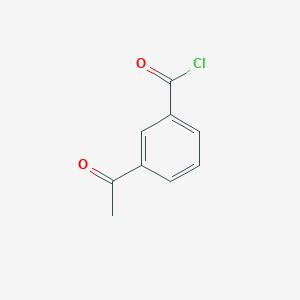

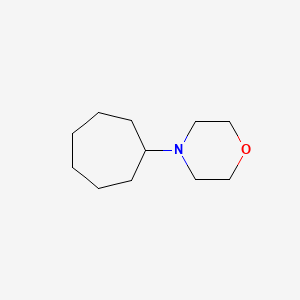
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]acetic acid](/img/structure/B1339704.png)
